molecular formula C10H10BrF2NO2 B14052682 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one

1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14052682
M. Wt: 294.09 g/mol
InChI Key: BPSLQEGBXPVODQ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C10H11BrF2NO2 This compound is of interest due to its unique structural features, which include an amino group, a difluoromethoxy group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3-amino-5-(difluoromethoxy)benzene.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of Propanone Moiety: The brominated intermediate is then reacted with a suitable propanone derivative under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and difluoromethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Similar compounds to 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one include:

    1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one:

    1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Similar structure but with a different halogen, affecting its interaction with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[3-amino-5-(difluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-7(14)4-8(3-6)16-10(12)13/h2-4,9-10H,14H2,1H3

InChI Key

BPSLQEGBXPVODQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)OC(F)F)N)Br

Origin of Product

United States

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